Isoflupredone-d3 (d2 Major)

LC-MS/MS method development Stable isotope dilution assay Veterinary drug residue analysis

Isoflupredone-d3 (d2 Major) is a stable isotope-labeled analog of the synthetic corticosteroid isoflupredone, wherein three hydrogen atoms are replaced by deuterium at defined positions (C4 and C6) on the steroid backbone, yielding a molecular formula of C₂₁H₂₄D₃FO₅ and a molecular weight of 381.45 g/mol. The parent compound, isoflupredone (also known as 9α-fluoroprednisolone or deltafludrocortisone), is a glucocorticoid corticosteroid whose acetate ester is used in veterinary medicine for treating inflammatory and musculoskeletal conditions in cattle, horses, and swine.

Molecular Formula C₂₁H₂₄D₃FO₅
Molecular Weight 381.45
Cat. No. B1158062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoflupredone-d3 (d2 Major)
Synonyms(11β)-9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione-d3;  9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione-d3;  9-Fluoroprednisolone-d3;  9α-Fluoro-1-cortisol-d3;  Δ-Fluorocortisone-d3;  NSC 12174-d3; 
Molecular FormulaC₂₁H₂₄D₃FO₅
Molecular Weight381.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoflupredone-d3 (d2 Major) — Deuterated Corticosteroid Internal Standard for LC-MS/MS Quantification of Isoflupredone in Veterinary Pharmacokinetic and Residue Analysis


Isoflupredone-d3 (d2 Major) is a stable isotope-labeled analog of the synthetic corticosteroid isoflupredone, wherein three hydrogen atoms are replaced by deuterium at defined positions (C4 and C6) on the steroid backbone, yielding a molecular formula of C₂₁H₂₄D₃FO₅ and a molecular weight of 381.45 g/mol . The parent compound, isoflupredone (also known as 9α-fluoroprednisolone or deltafludrocortisone), is a glucocorticoid corticosteroid whose acetate ester is used in veterinary medicine for treating inflammatory and musculoskeletal conditions in cattle, horses, and swine [1]. Unlike the non-deuterated form (MW 378.44), the +3.01 Da mass shift of Isoflupredone-d3 enables its unambiguous detection alongside the protio analyte in mass spectrometry-based assays, making it a fit-for-purpose internal standard for quantitative bioanalysis . The designation 'd2 Major' indicates that the predominant isotopologue in the isotopic distribution contains two deuterium atoms, a characteristic that directly influences MS/MS transition selection and quantitative method design .

Why Isoflupredone-d3 (d2 Major) Cannot Be Replaced by Non-Deuterated Isoflupredone or Other Deuterated Corticosteroid Internal Standards for Regulatory-Grade Bioanalysis


Substituting Isoflupredone-d3 (d2 Major) with non-deuterated isoflupredone as an internal standard introduces unresolvable analytical error because the protio form is chromatographically and mass-spectrometrically indistinguishable from the target analyte, precluding independent signal integration . Conversely, using a structurally distinct deuterated corticosteroid (e.g., prednisolone-d3 or dexamethasone-d3) as a surrogate internal standard risks differential matrix effects: deuterated isotopologues of different steroids may exhibit divergent extraction recovery, ionization efficiency, and chromatographic retention relative to isoflupredone, introducing quantitative bias that can exceed 38% as demonstrated for deuterated vs. ¹³C-labeled internal standards in LC-ESI-MS/MS [1]. Furthermore, isoflupredone-d5 (MW 383.47, 5 deuterium atoms) produces a +5 Da mass shift that may exceed the optimal mass separation window for certain triple quadrupole instruments configured for small-molecule MRM assays, whereas the d2 Major isotopologue profile of Isoflupredone-d3 delivers a predominant +2 Da shift that minimizes chromatographic deuterium isotope effects while maintaining baseline mass resolution from the protio analyte . For equine drug testing laboratories operating under ILAC-G7 accreditation requirements, the availability of a chemically matched stable isotope internal standard is an explicit regulatory expectation that cannot be met by non-isotopologue alternatives [2].

Isoflupredone-d3 (d2 Major) — Quantitative Differentiation Evidence Against Closest Analogs and Alternative Internal Standards


Mass Spectrometric Differentiation: +3.01 Da Mass Shift vs. Protio Isoflupredone Enables Unambiguous MRM Channel Separation

Isoflupredone-d3 (d2 Major) exhibits a nominal mass shift of +3 Da relative to non-deuterated isoflupredone, corresponding to the replacement of three hydrogen atoms (total ΔMW = 3.01 Da) . This mass difference enables the mass spectrometer to monitor the deuterated internal standard and the protio analyte in separate MRM channels without isotopic cross-talk, a prerequisite for accurate isotope dilution quantification. In contrast, non-deuterated isoflupredone (MW 378.44) cannot serve as an internal standard because it is identical to the analyte in both precursor and product ion masses, making independent signal integration impossible . Isoflupredone-d5 (MW 383.47) provides a +5 Da shift — a larger mass separation that, while analytically viable, may introduce greater chromatographic retention time divergence due to the well-documented H/D isotope effect in reversed-phase LC, where each additional deuterium can measurably shorten retention [1].

LC-MS/MS method development Stable isotope dilution assay Veterinary drug residue analysis

Site-Specific Deuteration at C4 and C6 Positions: Defined Isotopic Labeling vs. Random or Undefined Deuteration Patterns in Alternative Corticosteroid Internal Standards

The IUPAC name of Isoflupredone-d3 (d2 Major) — (8S,9R,10S,11S,14S,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one — specifies deuteration at the C4 position (1 deuterium) and the C6 position (2 deuterium atoms) on the steroid A- and B-rings . This site-specific labeling pattern is confirmed by the SMILES notation showing [2H] at C4 and C6 positions . In contrast, many deuterated corticosteroid internal standards (e.g., commercially available prednisolone-d3 and dexamethasone-d3) are prepared via acid- or base-catalyzed H/D exchange, yielding isotopologue mixtures with undefined positional labeling [1]. Positionally defined deuteration at C4 and C6 places the heavy isotopes on non-exchangeable carbon centers of the α,β-unsaturated ketone and the adjacent methylene, reducing the risk of deuterium loss via keto-enol tautomerism or metabolic oxidation that can compromise internal standard integrity during sample preparation and analysis [2].

Isotopic purity verification Deuterium metabolic stability Internal standard qualification

Receptor-Level Pharmacological Differentiation: Isoflupredone Exhibits ~125-Fold Mineralocorticoid vs. Glucocorticoid Receptor Selectivity, Distinguishing It from Dexamethasone and Prednisolone

Isoflupredone acts as a potent agonist at both the glucocorticoid receptor (GR; EC₅₀ = 0.877 nM) and the mineralocorticoid receptor (MR; EC₅₀ = 0.007 nM) in transactivation assays, yielding an approximately 125-fold higher potency at MR relative to GR [1]. This dual receptor activation profile is fundamentally different from dexamethasone, which exhibits potent GR agonism (relative glucocorticoid activity = 25) but negligible mineralocorticoid activity (relative MC activity = 0) [2]. Prednisolone, another commonly used veterinary corticosteroid, shows intermediate activity at both receptors (relative GC activity = 5, relative MC activity = 0.8) [2]. The pronounced MR activity of isoflupredone translates to clinically observable mineralocorticoid effects — including significant hypokalemia and increased urinary fractional potassium excretion — that are absent with dexamethasone treatment [3][4].

Corticosteroid receptor pharmacology Mineralocorticoid activity Veterinary drug selection

Clinical Equivalence with Differentiated Side Effect Profile: Isoflupredone Matches Dexamethasone Efficacy for Equine Airway Obstruction but Produces Measurable Hypokalemia

In a head-to-head parallel-design study of 12 horses with recurrent airway obstruction (RAO/'heaves'), isoflupredone acetate (0.03 mg/kg IM once daily, n=6) and dexamethasone (0.04 mg/kg IV once daily, n=6) produced statistically equivalent improvements in lung function beginning on Day 3 and sustained through a 14-day treatment period and 7-day wash-out [1]. However, the treatments diverged sharply in their electrolyte effects: horses receiving isoflupredone demonstrated a significant decrease in serum potassium levels, whereas dexamethasone-treated horses showed no alteration in serum electrolyte concentrations [1]. Both treatments suppressed endogenous cortisol, but normal ACTH stimulation response was preserved [1]. In a more recent pharmacokinetic study of intramuscular isoflupredone acetate (20 mg, single dose) in 12 horses, the Cmax was 1.55 ± 0.43 ng/mL, Tmax was 3.50 h (median), and terminal half-life was 39.6 ± 22.1 h, with a recommended detection time of 10 days for 99% of the population to fall below the 100 pg/mL regulatory screening limit [2].

Equine recurrent airway obstruction Corticosteroid tolerability comparison Veterinary therapeutic selection

LC-MS/MS Residue Analysis Performance: Isoflupredone Acetate LOQ of 2 ng/g Across Eight Food Matrices Validates the Analytical Demand for a Matched Deuterated Internal Standard

A validated LC-MS/MS method for isoflupredone acetate residue determination in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel achieved a limit of quantification (LOQ) of 2 ng/g with recovery rates of 72.58–114.56% across three fortification levels and relative standard deviations (RSDs) below 15.14% [1]. This method employed a simplified extraction with 0.1% acetic acid in acetonitrile and n-hexane, but notably did not utilize a deuterated internal standard — a limitation that leaves the method vulnerable to matrix-induced ionization suppression or enhancement that a stable isotope-labeled IS (SIL-IS) such as Isoflupredone-d3 could mitigate [1]. In a separate multi-residue LC-MS/MS method for 12 glucocorticoids in bovine milk, non-deuterated isoflupredone was used as the internal standard, achieving LOQs of 0.01–0.5 μg/kg and recoveries of 75.7–117.3% for most analytes [2]. Replacing non-deuterated isoflupredone with Isoflupredone-d3 (d2 Major) in these workflows would enable isotope dilution quantification, correcting for variable extraction efficiency and matrix effects that currently contribute to the 72.58–114.56% recovery range.

Veterinary drug residue monitoring Food safety LC-MS/MS Method validation LOQ recovery

Isoflupredone-d3 (d2 Major) — Procurement-Relevant Application Scenarios Supported by Quantitative Differentiation Evidence


Equine Doping Control and Regulatory Bioanalysis: Isotope Dilution LC-MS/MS for Isoflupredone Quantification in Plasma and Urine

Racing chemistry laboratories operating under ILAC-G7 accreditation require chemically matched stable isotope internal standards for quantifying isoflupredone in post-competition equine samples [1]. Isoflupredone-d3 (d2 Major) provides the +3 Da mass shift (predominant +2 Da signal) necessary for independent MRM channel monitoring without isotopic cross-talk from the protio analyte . With a plasma terminal half-life of 39.6 h and a recommended regulatory detection time of 10 days at the 100 pg/mL screening limit following intramuscular administration [2], accurate quantification across this extended detection window demands a deuterated IS that co-elutes with isoflupredone and compensates for matrix effects across plasma and urine matrices. Dexamethasone-d3 or prednisolone-d3 cannot substitute because their distinct chromatographic retention and ionization characteristics produce differential matrix effects that introduce quantitative bias [3].

Veterinary Drug Residue Monitoring in Food Products: Multi-Matrix LC-MS/MS Method Enhancement with SIL-IS

Regulatory laboratories monitoring isoflupredone acetate residues in animal-derived food products (muscle, milk, egg, shrimp, flatfish, eel) currently operate methods with LOQs of 2 ng/g and recovery ranges spanning 72.58–114.56% without deuterated internal standard correction [4]. Incorporating Isoflupredone-d3 (d2 Major) as a SIL-IS would transition these methods to isotope dilution quantification, which is the gold-standard approach for correcting variable extraction efficiency and matrix-induced ionization effects in complex food matrices . Given that no maximum residue limits (MRLs) have been established by regulatory authorities for isoflupredone in any food matrices [4], achieving the highest analytical accuracy is essential for informed regulatory decision-making.

Pharmacokinetic and ADME Studies of Isoflupredone Acetate in Veterinary Species

Pharmacokinetic characterization of isoflupredone acetate in horses and other veterinary species requires quantification of plasma concentrations down to 0.05 ng/mL (urine LOQ) over sampling periods extending to 312 h post-administration [2]. Isoflupredone-d3 (d2 Major) enables accurate quantification across this 3-log dynamic range by serving as a chemically identical internal standard that tracks the analyte through sample extraction, chromatographic separation, and electrospray ionization . The defined deuteration at positions C4 and C6 places the heavy isotopes on non-exchangeable carbons, ensuring isotopic integrity during the prolonged sample storage (−20°C) and processing steps typical of PK studies . The differential hypokalemic effect of isoflupredone relative to dexamethasone [5] further necessitates analyte-specific quantification rather than relying on class-based surrogate internal standards.

Method Development and Validation for Multi-Glucocorticoid Residue Panels in Milk

Multi-residue LC-MS/MS methods for glucocorticoid screening in bovine milk have previously employed non-deuterated isoflupredone as a surrogate internal standard, achieving LOQs of 0.01–0.5 μg/kg for 12 analytes [6]. Substituting Isoflupredone-d3 (d2 Major) for non-deuterated isoflupredone in these multi-analyte workflows would eliminate the fundamental limitation of using a protio compound as IS — namely, the inability to independently monitor IS and analyte signals when isoflupredone itself is among the target glucocorticoids. The 'd2 Major' isotopologue profile provides a clean +2 Da channel for IS monitoring while the +0 Da channel remains available for isoflupredone quantification, enabling inclusion of isoflupredone as a reportable residue in multi-analyte panels .

Quote Request

Request a Quote for Isoflupredone-d3 (d2 Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.